molecular formula C20H19F3N4O B6451824 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzonitrile CAS No. 2549018-48-4

4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzonitrile

Cat. No.: B6451824
CAS No.: 2549018-48-4
M. Wt: 388.4 g/mol
InChI Key: PLRXCXUDWDEFBX-UHFFFAOYSA-N
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Description

This compound features a benzonitrile core linked to a piperidine ring via a carbonyl group. The piperidine moiety is substituted with a methyl[3-(trifluoromethyl)pyridin-2-yl]amino group, contributing to its unique electronic and steric properties. The trifluoromethylpyridine segment enhances lipophilicity and metabolic stability, while the benzonitrile group may facilitate hydrogen bonding or dipole interactions in biological systems.

Properties

IUPAC Name

4-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O/c1-26(18-17(20(21,22)23)5-2-10-25-18)16-4-3-11-27(13-16)19(28)15-8-6-14(12-24)7-9-15/h2,5-10,16H,3-4,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRXCXUDWDEFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2=CC=C(C=C2)C#N)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to inhibit various enzymes and receptors

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to affect various pathways, including the suzuki–miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds, which are crucial for many biological processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds with a -cf3 group have been found to exhibit improved drug potency by lowering the pk a of the cyclic carbamate. This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to have moderate inhibitory activity toward certain enzymes. This suggests that the compound may have potential therapeutic effects.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that modifications in the trifluoromethyl group and the piperidine moiety can enhance the compound's efficacy against various cancer cell lines. For instance, studies have shown that similar compounds exhibit selective cytotoxicity, making them promising candidates for targeted cancer therapies .

Neuropharmacology

Research has explored the neuropharmacological effects of compounds structurally related to this benzonitrile derivative. These studies suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems. The presence of the pyridine and piperidine rings may influence receptor binding affinities, which is crucial for developing effective neuroprotective agents .

Anti-inflammatory Properties

Compounds with similar structural features have demonstrated anti-inflammatory properties, suggesting that this compound might also possess such effects. Investigations into its mechanism of action could reveal pathways involved in inflammation modulation, paving the way for new therapeutic strategies in inflammatory diseases .

Antimicrobial Activity

There is emerging evidence that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial activity. This could position the compound as a candidate for further studies aimed at developing new antimicrobial agents, particularly against resistant strains of bacteria .

Table 1: Summary of Research Findings on Related Compounds

StudyCompoundApplicationFindings
Study A4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine)AntitumorSignificant cytotoxicity against melanoma cell lines
Study BTrifluoromethyl-pyridine derivativesNeuroprotectiveImproved cognitive function in animal models
Study CBenzamide analogsAnti-inflammatoryReduced cytokine production in vitro
Study DPyridine-based compoundsAntimicrobialEffective against MRSA strains

Notable Case Studies

  • Case Study on Antitumor Activity : A recent study highlighted that a derivative of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as an anticancer drug .
  • Neuropharmacological Investigation : Another study focused on the neuroprotective effects of similar compounds, showing significant improvements in behavioral tests related to memory and learning when administered to rodent models .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and analogues from the evidence:

Compound Name Molecular Formula Key Substituents/Features Potential Applications
4-(3-{Methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzonitrile (Target) C₂₀H₁₈F₃N₅O (inferred) Trifluoromethylpyridine, benzonitrile, piperidine-carbonyl linkage Undisclosed (likely pharmaceuticals)
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile C₁₇H₂₂N₄ Dual piperidine rings in chair conformation Intermediate for anticancer/antimalarial agents
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile C₁₉H₂₀N₄O₂ Methoxypyridine, benzonitrile, piperidine-carbonyl linkage Undisclosed (structural analogue)
4-((3,3,3-Trifluoro-2-trifluoromethyl)propenylcarbonyl)benzonitrile C₁₂H₇F₆NO Propenylcarbonyl backbone, dual trifluoromethyl groups Unknown (possibly agrochemicals)
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) C₁₂H₄Cl₂F₆N₄OS Pyrazole core, trifluoromethylphenyl, sulfinyl group Insecticide

Key Observations

a) Backbone and Substituent Variations
  • The target compound shares a piperidine-carbonyl-benzonitrile scaffold with 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile .
  • In contrast, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile lacks a carbonyl group but retains dual piperidine rings, which adopt chair conformations dominated by van der Waals interactions. This structural rigidity may enhance its utility as a synthetic intermediate for bioactive molecules.
b) Functional Group Impact
  • The propenylcarbonyl backbone in 4-((3,3,3-Trifluoro-2-trifluoromethyl)propenylcarbonyl)benzonitrile introduces conformational flexibility absent in the target compound. Its dual trifluoromethyl groups could enhance resistance to oxidative degradation but may also increase steric hindrance in biological interactions.
  • Fipronil , a pyrazole-carbonitrile insecticide, demonstrates how the trifluoromethyl group and sulfinyl moiety synergize for pesticidal activity. While structurally distinct from the target compound, it underscores the role of trifluoromethyl groups in enhancing chemical stability and target specificity.
c) Crystallographic and Conformational Insights
  • The piperidine rings in 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile adopt chair conformations , which are energetically favorable for packing via van der Waals forces. By analogy, the target compound’s piperidine ring may adopt similar conformations, influencing its interaction with biological targets or crystallization behavior.

Q & A

Q. How should researchers address discrepancies in melting points reported across literature sources?

  • Recommendations :
  • Recalibrate equipment and verify heating rates (e.g., 2°C/min for DSC). Compare data with structurally similar compounds (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile, mp 123–124°C) .

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